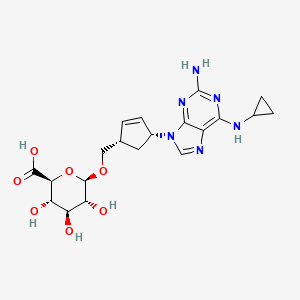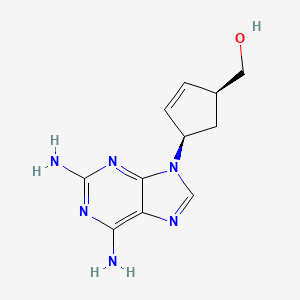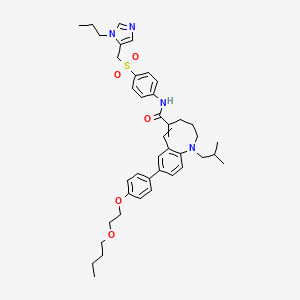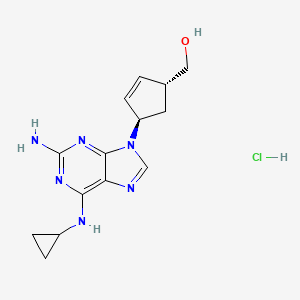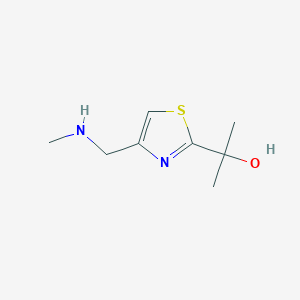
Chlorthalidone Impurity D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorthalidone Impurity D, also known as Chlorthalidone Ethyl Ether or O-Ethyl Chlorthalidone, is a potential impurity found in commercial preparations of Chlorthalidone . Its chemical name is 2-Chloro-5[(1RS)-1-ethoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl]benzene sulfonamide . It is generally used for Quality Control (QC), Quality Assurance (QA) during commercial production of Chlorthalidone and its related formulations .
Molecular Structure Analysis
The molecular formula of this compound is C16H15ClN2O4S . The molecular weight is 366.82 .Applications De Recherche Scientifique
Analytical Method Development
- Reverse-Phase HPLC Method for Identification and Quantitation : An improved reverse-phase HPLC method has been developed for the simultaneous identification and quantitation of pharmacopoeia-listed and in-house process- and degradation-related impurities of chlorthalidone in bulk drug and formulations. This method offers good separation of all known and unknown impurities with acceptable resolution and tailing factor (Kharat et al., 2020).
Stability Enhancement Techniques
- Spray-Drying and Melt Granulation : Spray-drying of double emulsions and melt granulation coating technologies have been used to enhance the stability of chlorthalidone. These methods resulted in microcapsules with higher solubility and lower degradation under accelerated storage and thermo-oxidative conditions (Salazar-Miranda et al., 2016).
Quality Control and Validation
- LC-MS Compatible RP-HPLC Method : A liquid chromatography mass spectrometry compatible, stability-indicating RP-HPLC method has been developed for chlorthalidone and validated according to ICH and US-FDA guidelines. This method provides a sensitive and specific way to analyze chlorthalidone impurities (Shah & Dhadhuk, 2020).
Analytical Review
- Overview of Assay Methods : A review discusses various analytical methods for determining chlorthalidone levels in pharmaceutical preparations and biological matrices. Methods include spectrophotometry, HPLC, chemometrics, TLC-densitometric, and LC-MS-MS, highlighting HPLC as a widely used technique (Fitrizal et al., 2021).
Cocrystallization for Solubility Enhancement
- Chlorthalidone-Caffeine Cocrystal : A study reports on a cocrystal of chlorthalidone with caffeine, which shows a threefold solubility increase and improved performance in dissolution experiments. This cocrystal could be used to develop solid dosage forms using a lower chlorthalidone dose (Rodríguez-Ruiz et al., 2022).
Impact of Polymorphism on Dissolution
- Analysis of Chlorthalidone Polymorphs : This research identifies different polymorphs of chlorthalidone in raw materials and tablets and their impact on solubility and dissolution properties. The study emphasizes that only the CTD form I is acceptable for the preparation of tablet form due to its solubility and dissolution properties (Bonfilio et al., 2014).
Mécanisme D'action
Target of Action
Chlorthalidone Impurity D, like Chlorthalidone, primarily targets the Na+/Cl- symporter in the distal convoluted tubule cells in the kidney . This symporter is responsible for the reabsorption of sodium and chloride ions from the filtrate back into the blood. By inhibiting this symporter, this compound prevents the reabsorption of these ions, leading to their excretion in urine .
Mode of Action
This compound inhibits the Na+/Cl- symporter, preventing the reabsorption of sodium and chloride ions . This inhibition leads to an increase in the excretion of these ions, along with water, in the urine . The increased diuresis results in decreased plasma and extracellular fluid volume, decreased cardiac output, and therefore an overall reduction in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium and chloride reabsorption pathway in the kidneys . By inhibiting the Na+/Cl- symporter, it disrupts this pathway, leading to increased excretion of these ions and water in the urine . This diuretic effect can lead to downstream effects such as decreased blood volume and reduced blood pressure .
Pharmacokinetics
The biological half-life of chlorthalidone, the parent compound, has been found to be dependent on blood carbonic anhydrase levels . It is largely excreted as unchanged parent following both intravenous and oral doses
Result of Action
The primary result of this compound’s action is a reduction in blood pressure due to its diuretic effect . By increasing the excretion of sodium, chloride, and water, it decreases blood volume and reduces blood pressure . This can be beneficial in the treatment of conditions such as hypertension and edema caused by heart failure, renal failure, hepatic cirrhosis, and other conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability . Furthermore, individual patient factors such as age, kidney function, and overall health status can also influence the drug’s action . More research is needed to fully understand how these and other environmental factors influence the action of this compound.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Chlorthalidone Impurity D involves the conversion of 2-Chloro-5-nitrobenzoic acid to 2-Chloro-5-nitrobenzamide, followed by reduction using sodium dithionite to obtain 2-Amino-5-chlorobenzamide. This is then reacted with 2-Chloro-5-methylbenzoic acid in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, Chlorthalidone Impurity D.", "Starting Materials": ["2-Chloro-5-nitrobenzoic acid", "sodium dithionite", "2-Chloro-5-methylbenzoic acid", "EDCI"], "Reaction": [ "2-Chloro-5-nitrobenzoic acid is reacted with thionyl chloride to form 2-Chloro-5-nitrobenzoyl chloride.", "The resulting 2-Chloro-5-nitrobenzoyl chloride is then reacted with ammonia to form 2-Chloro-5-nitrobenzamide.", "2-Chloro-5-nitrobenzamide is reduced using sodium dithionite to obtain 2-Amino-5-chlorobenzamide.", "2-Amino-5-chlorobenzamide is then reacted with 2-Chloro-5-methylbenzoic acid in the presence of a coupling agent such as EDCI to form Chlorthalidone Impurity D." ] } | |
Numéro CAS |
1369995-36-7 |
Formule moléculaire |
C16H15ClN2O4S |
Poids moléculaire |
366.83 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Benzenesulfonamide, 2-chloro-5-(1-ethoxy-2,3-dihydro-3-oxo-1H-isoindol-1-yl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



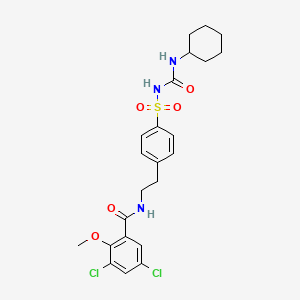


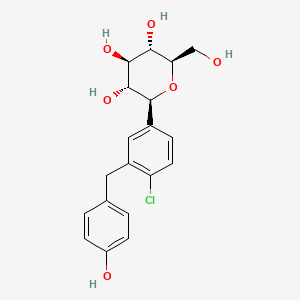

![Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B600871.png)
